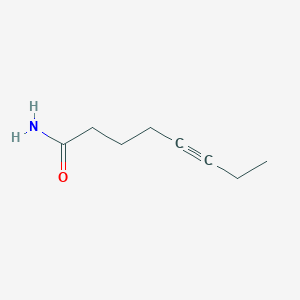

Oct-5-ynamide

Description

Structure

3D Structure

Properties

CAS No. |

855376-60-2 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

oct-5-ynamide |

InChI |

InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2,5-7H2,1H3,(H2,9,10) |

InChI Key |

YQNXISXWMGPXAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCCCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Oct-5-ynamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-5-ynamide is an organic compound belonging to the ynamide family. Ynamides are characterized by a nitrogen atom attached to an acetylenic carbon, a structural motif that bestows unique reactivity and makes them valuable building blocks in organic synthesis. Their stability, compared to the more reactive ynamines, allows for a broader range of chemical transformations. This guide provides an in-depth look at the chemical structure, properties, and a plausible synthetic route for this compound, alongside the general biological significance of the ynamide class of molecules.

Chemical Structure and Properties

The chemical structure of this compound features an eight-carbon chain with a triple bond at the 5th position and a terminal amide group. Based on this structure, its fundamental chemical properties can be determined.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | Calculated |

| Molecular Weight | 139.19 g/mol | Calculated |

| CAS Number | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis of this compound

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 1-bromo-oct-5-yne

-

To a solution of Oct-5-yn-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq).

-

Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-oct-5-yne.

Step 2: Synthesis of this compound

This step is adapted from general procedures for ynamide synthesis utilizing a copper-catalyzed coupling reaction.[2][3]

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve acetamide (2.0 eq) in dry toluene.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

-

Add N,N'-dimethylethylenediamine (DMEDA, 0.2 eq) as a ligand.

-

Add the previously synthesized 1-bromo-oct-5-yne (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours.

-

Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound from Oct-5-yn-1-ol.

Biological Activity and Applications

While there is no specific biological activity reported for this compound itself, the ynamide functional group is of significant interest in medicinal chemistry and drug development. Ynamides are considered versatile building blocks for the synthesis of complex nitrogen-containing molecules.[4][5]

Ynamides have been explored for their potential as:

-

Peptide Coupling Reagents: They can facilitate the formation of peptide bonds, a fundamental process in the synthesis of therapeutic peptides.[6]

-

Precursors to Bioactive Heterocycles: Ynamides are used in various cyclization reactions to construct diverse heterocyclic scaffolds, many of which are found in biologically active natural products and pharmaceuticals.

-

Covalent Inhibitors: The electrophilic nature of the ynamide triple bond allows for its use as a "warhead" in covalent inhibitors, which can form a stable bond with target proteins, leading to potent and prolonged therapeutic effects.

The exploration of this compound and its derivatives could therefore be a promising avenue for the discovery of novel therapeutic agents.

Logical Relationship of Ynamide Reactivity

The reactivity of ynamides is governed by the polarization of the alkyne, which is influenced by the electron-withdrawing group on the nitrogen atom. This makes the internal carbon of the alkyne electrophilic and the terminal carbon nucleophilic, allowing for a variety of transformations.

Caption: Key reaction pathways involving the versatile ynamide functional group.

Conclusion

This compound represents an interesting, yet underexplored, member of the ynamide family. Based on established synthetic methodologies, a reliable route to this compound can be proposed, opening the door for its investigation in various chemical and biological applications. The unique electronic properties of the ynamide functional group suggest that this compound could serve as a valuable tool for synthetic chemists and drug discovery professionals in the development of novel molecular entities. Further research is warranted to fully elucidate its chemical properties and biological potential.

References

- 1. Oct-5-YN-1-OL | C8H14O | CID 12476193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Oct-5-ynamide: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, have emerged as versatile building blocks in modern organic synthesis. Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, imparts a fine balance between stability and reactivity, making them superior to their highly labile ynamine counterparts. This balance allows for a wide range of chemical transformations that are often challenging with other alkynes. This guide provides an in-depth analysis of the reactivity and stability of terminal N-alkyl ynamides, with a specific focus on Oct-5-ynamide, a representative long-chain aliphatic ynamide. Understanding these properties is crucial for the effective application of this compound class in the synthesis of complex molecules, including active pharmaceutical ingredients. Ynamides are known to be significantly more stable than ynamines, often allowing for purification via silica gel chromatography.[1]

Reactivity Profile

The reactivity of ynamides is dominated by the nucleophilic character of the β-carbon and the electrophilic character of the α-carbon of the alkyne, a direct consequence of the electron-donating nitrogen atom. This polarization governs their participation in a variety of transformations, most notably cycloaddition reactions.

Cycloaddition Reactions

Ynamides readily participate in cycloaddition reactions, providing access to a diverse array of carbo- and heterocyclic scaffolds. These reactions are often characterized by high regioselectivity due to the inherent electronic bias of the ynamide.

A common and well-documented transformation is the [2+2] cycloaddition with ketenes, which can be generated in situ from acyl chlorides. This reaction provides a direct route to highly functionalized 3-aminocyclobutenones.

Table 1: Representative [2+2] Cycloaddition of N-Alkyl Ynamides with In Situ Generated Ketenes

| Ynamide Reactant (General Structure) | Acyl Chloride | Base | Solvent | Temperature (°C) | Product (General Structure) | Yield (%) |

| N-Alkyl-N-sulfonyl-ynamide | Substituted Acetyl Chloride | Triethylamine | Dichloromethane | 60 | 3-(N-Alkyl-N-sulfonylamino)cyclobutenone | 33-95 |

Data generalized from studies on various N-sulfonyl ynamides.[2]

The general mechanism for this transformation involves the concerted [2+2] cycloaddition of the ynamide with the ketene intermediate.

Caption: Generalized pathway for the [2+2] cycloaddition of an N-alkyl ynamide with a ketene.

Beyond [2+2] cycloadditions, ynamides also engage in [4+2] cycloadditions, for instance with vinylcoumarins, to generate more complex heterocyclic systems.[2]

Hydrofunctionalization Reactions

Ynamides can undergo hydroamination and hydroarylation reactions, typically catalyzed by Brønsted or Lewis acids. These reactions proceed with high regio- and stereoselectivity, yielding valuable enamide derivatives. For example, the addition of indoles to sulfonyl-substituted ynamides has been reported to produce Z-isomers with high selectivity.[1]

Radical Reactions

While less common, radical cascade reactions involving ynamides have been developed for the synthesis of nitrogen-containing heterocycles. These reactions often proceed via a 5-exo-dig cyclization followed by further trapping to construct polycyclic systems.[1]

Stability Profile

A key advantage of ynamides is their enhanced stability compared to ynamines, which are notoriously prone to hydrolysis. The electron-withdrawing group on the nitrogen atom delocalizes the nitrogen lone pair, reducing the electron density of the alkyne and thus its susceptibility to protonation and subsequent hydrolysis.[1] This increased stability allows for easier handling, purification, and storage.

Table 2: General Stability of N-Alkyl Ynamides under Various Conditions

| Condition | Observation |

| Aqueous Acid (mild) | Slow hydrolysis to the corresponding amide. |

| Aqueous Base (mild) | Generally stable. |

| Silica Gel Chromatography | Generally stable, allowing for purification.[1] |

| Elevated Temperature | Thermally robust, can be used in reactions at elevated temperatures (e.g., 60°C).[2] |

| Air | Generally stable to air exposure under ambient conditions. |

This table represents a qualitative summary based on general observations in the literature.

The stability of a given ynamide is influenced by the nature of the electron-withdrawing group on the nitrogen. Sulfonyl and carbonyl groups are commonly employed to confer this stability.

Experimental Protocols

The following provides a generalized experimental protocol for a representative reaction of an N-alkyl ynamide, specifically the [2+2] cycloaddition with an in situ generated ketene.

General Protocol for [2+2] Cycloaddition of an N-Alkyl Ynamide with an In Situ Generated Ketene

-

Reaction Setup: A flame-dried round-bottom flask is charged with the N-alkyl ynamide (1.0 eq.) and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Triethylamine (1.5 eq.) is added to the solution.

-

Addition of Acyl Chloride: The acyl chloride (1.2 eq.) is dissolved in dry dichloromethane and added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is heated to the desired temperature (e.g., 60°C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting ynamide.

-

Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aminocyclobutenone.

Caption: Experimental workflow for the synthesis of a 3-aminocyclobutenone from an N-alkyl ynamide.

Conclusion

This compound and other long-chain N-alkyl ynamides are valuable synthetic intermediates characterized by a versatile reactivity profile and good stability. Their ability to participate in a range of transformations, particularly cycloadditions, makes them powerful tools for the construction of complex molecular architectures. The enhanced stability of ynamides over ynamines simplifies their handling and purification, further broadening their synthetic utility. While the general reactivity and stability trends are well-established, future work should focus on quantitative studies of specific long-chain ynamides to provide more precise data on their kinetic and thermodynamic properties, which will be invaluable for process development and scale-up in industrial applications.

References

An In-depth Technical Guide to the Solubility of Oct-5-ynamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ynamide Solubility

Ynamides are a class of organic compounds characterized by a nitrogen atom attached to an alkyne. This unique functional group imparts a specific polarity and reactivity profile that dictates their solubility behavior.[3][4] The general principle of "like dissolves like" is the primary determinant of solubility, where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[5][6]

The structure of Oct-5-ynamide, with its linear alkyl chain and the polar ynamide functional group, suggests a nuanced solubility profile. The octyl group contributes non-polar characteristics, while the ynamide moiety introduces polarity. Therefore, its solubility will be a balance between these two competing factors. It is expected to exhibit good solubility in moderately polar to non-polar organic solvents and limited solubility in highly polar or very non-polar solvents.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound in a given organic solvent:

-

Polarity of the Solvent: The polarity of the solvent, often quantified by its dielectric constant, is a key factor. Solvents with polarities that closely match that of this compound are likely to be effective.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[5] This is because the higher temperature provides the energy needed to overcome the intermolecular forces in the solid lattice.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence solubility. The amide portion of the ynamide can participate in hydrogen bonding.

-

Molecular Size and Shape: The size and shape of both the solute and solvent molecules can affect how well they pack together, influencing the dissolution process.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental work and process development. The following are detailed protocols for both qualitative and quantitative solubility assessment.

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, dimethyl sulfoxide)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[7]

-

-

Record the observations.

This is a widely used and reliable method for determining the equilibrium solubility of a compound at a specific temperature.[8]

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or other sealable containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

Calculate the original solubility in units such as mg/mL or mol/L.

Data Presentation

The quantitative solubility data obtained from the experimental protocols should be compiled into a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Observations |

| Hexane | 1.88 | To be determined | --- |

| Toluene | 2.38 | To be determined | --- |

| Dichloromethane | 8.93 | To be determined | --- |

| Diethyl Ether | 4.34 | To be determined | --- |

| Ethyl Acetate | 6.02 | To be determined | --- |

| Acetone | 20.7 | To be determined | --- |

| Acetonitrile | 37.5 | To be determined | --- |

| Methanol | 32.7 | To be determined | --- |

| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined | --- |

| Water | 80.1 | To be determined | --- |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides the theoretical framework and practical methodologies for researchers to determine this crucial parameter. By following the detailed experimental protocols, scientists in drug development and organic synthesis can generate reliable solubility data, enabling the optimization of reaction conditions, purification strategies, and formulation development involving this versatile ynamide. The systematic approach outlined here will facilitate the efficient and effective application of this compound in a wide range of chemical research.

References

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. Brønsted acid-mediated reactions of ynamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. bohrium.com [bohrium.com]

- 4. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.ws [chem.ws]

- 8. quora.com [quora.com]

The Advent and Evolution of N-Alkynyl Amides: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthetic evolution, and burgeoning applications of N-alkynyl amides in chemical synthesis and drug discovery.

N-alkynyl amides, also known as ynamides, have emerged from relative obscurity to become a powerhouse functional group in modern organic chemistry. Their unique electronic properties, arising from the nitrogen atom directly attached to a carbon-carbon triple bond and bearing an electron-withdrawing group, impart a fine balance of stability and reactivity. This has led to their widespread use in the synthesis of complex molecules, heterocycles, and as valuable tools in the development of novel therapeutics. This technical guide provides a comprehensive overview of the history, key synthetic methodologies, and the application of N-alkynyl amides in targeting signaling pathways relevant to drug development.

A Historical Perspective: From Curiosity to Mainstay

The first synthesis of an N-alkynyl amide was reported by Viehe in 1972, but for decades, their chemistry remained largely unexplored. The renaissance of ynamide chemistry began in the late 1990s and early 2000s, spurred by the development of more efficient and general synthetic methods.[1] Early approaches often relied on harsh conditions, such as dehydrohalogenation, which limited their substrate scope and functional group tolerance.[2] A significant breakthrough came with the advent of metal-catalyzed cross-coupling reactions, which provided milder and more versatile routes to this valuable class of compounds. The pioneering work of research groups led by Feldman, Witulski, Rainier, and Chen was instrumental in bringing ynamide chemistry to the forefront of synthetic organic chemistry.[3]

Key Synthetic Methodologies

The development of robust synthetic protocols has been central to the expanded utility of N-alkynyl amides. The most significant advancements have been in the realm of copper-catalyzed N-alkynylation of amides.

Copper-Catalyzed N-Alkynylation of Amides

Two of the most influential and widely adopted methods for the synthesis of N-alkynyl amides were developed by the research groups of Richard Hsung and Rick Danheiser. These copper-catalyzed approaches offer broad substrate scope and generally provide good to excellent yields.

Hsung's Catalytic Method: Hsung and his-coworkers developed a catalytic method that utilizes a copper(I) salt, a diamine ligand, and a base to couple amides with alkynyl bromides.[2] This method has the advantage of being catalytic in copper.

Danheiser's Stoichiometric Copper Method: The Danheiser group reported a complementary procedure that involves the pre-formation of a copper acetylide from the amide, followed by coupling with an alkynyl bromide.[3][4] While this method requires a stoichiometric amount of copper, it often proceeds at room temperature and is effective for a wide range of amide substrates.[4]

A detailed comparison of the reaction conditions for these two seminal methods is presented below.

Table 1: Comparison of Key Copper-Catalyzed N-Alkynyl Amide Syntheses

| Parameter | Hsung's Method | Danheiser's Method |

| Catalyst/Reagent | CuI (catalytic) | CuI (stoichiometric) |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | None |

| Base | K₃PO₄ | KHMDS |

| Solvent | Toluene | THF/Pyridine |

| Temperature | Reflux | Room Temperature |

| General Substrates | Amides, Lactams | Carbamates, Sulfonamides, Oxazolidinones |

Experimental Protocols

The following are generalized experimental protocols for the Hsung and Danheiser methods, based on published procedures.

Hsung's Catalytic N-Alkynylation Protocol:

To a solution of the amide (1.0 equiv) in toluene are added K₃PO₄ (2.0 equiv), CuI (0.1 equiv), and N,N'-dimethylethylenediamine (0.2 equiv). The alkynyl bromide (1.2 equiv) is then added, and the mixture is heated to reflux until the reaction is complete as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Danheiser's Stoichiometric N-Alkynylation Protocol:

To a solution of the amide (1.0 equiv) in a mixture of THF and pyridine at 0 °C is added a solution of KHMDS in THF (1.0 equiv). The mixture is stirred for 30 minutes at 0 °C, and then CuI (1.0 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The alkynyl bromide (1.1 equiv) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.

Table 2: Representative Yields for Copper-Catalyzed N-Alkynyl Amide Synthesis

| Amide Substrate | Alkynyl Bromide | Method | Yield (%) | Reference |

| 2-Oxazolidinone | 1-Bromo-1-hexyne | Hsung | 85 | [2] |

| Pyrrolidinone | 1-Bromo-1-hexyne | Hsung | 78 | [2] |

| Methyl carbamate | 1-Bromopropyne | Hsung | 62 | [2] |

| N-Tosyl-p-toluidine | 1-Bromo-1-hexyne | Danheiser | 91 | [3][4] |

| 2-Oxazolidinone | Bromo(trimethylsilyl)acetylene | Danheiser | 88 | [3][4] |

| N-Boc-aniline | 1-Bromo-1-hexyne | Danheiser | 84 | [3][4] |

Application in Drug Discovery: Targeting Signaling Pathways

The unique structural and electronic features of N-alkynyl amides have made them attractive pharmacophores in drug design. Their rigid alkyne linker can orient functionalities in specific vectors to interact with biological targets, and the amide portion can engage in crucial hydrogen bonding interactions. Several classes of N-alkynyl amide-containing molecules have been developed as potent and selective inhibitors of key enzymes in various signaling pathways implicated in diseases such as cancer and metabolic disorders.

Inhibition of FMS-Like Tyrosine Kinase 3 (FLT3) in Acute Myeloid Leukemia (AML)

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers of acute myeloid leukemia (AML).[3] The development of FLT3 inhibitors has been a key therapeutic strategy. Alkynyl nicotinamides, a subclass of N-alkynyl amides, have been identified as potent inhibitors of FLT3.[3][5] These compounds target the ATP-binding site of the kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[5]

Below is a diagram illustrating the FLT3 signaling pathway and the point of intervention by N-alkynyl amide inhibitors.

Figure 1: A simplified diagram of the FLT3 signaling pathway in AML. N-alkynyl amide inhibitors block the autophosphorylation of the FLT3 receptor, thereby inhibiting downstream signaling cascades that lead to cell proliferation and survival.

Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is an enzyme that has been implicated in various metabolic diseases and cancers. Potent and selective inhibitors of NNMT have been developed based on an alkynyl bisubstrate design, where an N-alkynyl amide linkage mimics the transition state of the methyl transfer reaction.[2] These inhibitors have shown high affinity for the enzyme, demonstrating the potential of N-alkynyl amides in targeting metabolic pathways.[2]

Inhibition of Tie-2 Kinase

The receptor tyrosine kinase Tie-2 plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Alkynylpyrimidine amide derivatives have been successfully developed as potent and selective ATP-competitive inhibitors of Tie-2 kinase autophosphorylation.[6] These compounds have demonstrated the potential to interfere with aberrant angiogenesis in pathological conditions.[6]

Conclusion

The journey of N-alkynyl amides from a synthetic curiosity to a versatile tool in organic chemistry and drug discovery is a testament to the power of synthetic methodology development. The robust and reliable methods for their preparation have unlocked their potential for creating complex molecular architectures and for probing biological systems. As our understanding of disease pathways deepens, the unique properties of N-alkynyl amides will undoubtedly continue to be exploited in the design of the next generation of targeted therapeutics. The continued exploration of their reactivity and applications promises to further solidify their place as an indispensable functional group in the chemist's toolbox.

References

- 1. 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Reactivity of Ynamides: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Reactivity, and Application of Ynamides in Modern Organic Chemistry and Medicinal Chemistry

Introduction

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as exceptionally versatile building blocks in organic synthesis.[1] Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, imparts a fine balance of stability and reactivity, making them amenable to a wide array of chemical transformations.[1][2] This guide provides a comprehensive overview of the general mechanisms of ynamide reactivity, their synthesis, and their burgeoning applications, particularly in the realm of drug discovery as covalent inhibitors of key signaling pathways.

Electronic Properties and General Reactivity

The reactivity of ynamides is fundamentally governed by the electronic interplay between the nitrogen lone pair and the alkyne π-system, modulated by the electron-withdrawing group (EWG) on the nitrogen. This polarization results in a nucleophilic β-carbon and an electrophilic α-carbon, rendering the ynamide susceptible to attack by both electrophiles and nucleophiles.[2][3]

A key feature of ynamide reactivity is the facile formation of highly reactive keteniminium ion intermediates upon protonation or activation by a Lewis acid or transition metal.[3][4] These intermediates are potent electrophiles and are central to a vast number of ynamide transformations.

Synthesis of Ynamides

Several reliable methods for the synthesis of ynamides have been developed, significantly contributing to their widespread use. The most common approaches include copper-catalyzed cross-coupling reactions of amides or sulfonamides with haloalkynes or 1,2-dichloroenamides.[1][5][6][7]

Table 1: Selected Methods for Ynamide Synthesis

| Method | Starting Materials | Catalyst/Reagents | Typical Yields | Reference(s) |

| Copper-Catalyzed N-Alkynylation | Amide/Sulfonamide, Alkynyl Bromide | CuI, Ligand (e.g., DMEDA), Base (e.g., K₃PO₄) | Good to Excellent | [1] |

| From 1,2-Dichloroenamides | 1,2-Dichloroenamide, Grignard or Organozinc reagent | CuCN | Broad Scope | [5][7] |

| Transition-Metal-Free Synthesis | Sulfonamide, (Z)-1,2-dichloroalkene | NaH in DMF or Cs₂CO₃ in DMSO | Good | [6] |

Key Reaction Classes of Ynamides

Cycloaddition Reactions

Ynamides are excellent partners in a variety of cycloaddition reactions, providing access to a diverse range of heterocyclic structures.[8][9] These reactions can be either thermally or catalytically promoted and often proceed with high regio- and stereoselectivity.

-

[4+2] Cycloadditions (Diels-Alder): Ynamides can act as dienophiles, reacting with dienes to form substituted nitrogen-containing six-membered rings.

-

[3+2] Cycloadditions: These reactions, often catalyzed by transition metals like gold or scandium, involve the reaction of ynamides with three-atom components such as azides, nitrile oxides, or cyclopropanes to yield five-membered heterocycles.[8][9]

-

[2+2] Cycloadditions: Ynamides readily undergo [2+2] cycloadditions with ketenes or other suitable partners to form four-membered rings like cyclobutenones.[10]

Table 2: Representative Cycloaddition Reactions of Ynamides

| Reaction Type | Ynamide Partner | Catalyst/Conditions | Product | Yield Range | Reference |

| [3+2] with Cyclopropanes | N-Sulfonyl Ynamide | Sc(OTf)₃ | Cyclopentene Sulfonamides | 46 to >99% | [9] |

| [3+2] with Dioxazoles | N-Sulfonyl Ynamide | IPrAuNTf₂ | 4-Aminooxazoles | 30–99% | [9] |

| [3+2] with Anthranils | N-Sulfonyl Ynamide | Tf₂NH | 2-Aminoindoles | 52–99% | [9] |

| Intramolecular [3+2] | In situ generated ynamide | - | Spiropseudoindoxyls | 11–97% | [8] |

Rearrangement Reactions

Ynamides can undergo a variety of rearrangement reactions, often initiated by the formation of a keteniminium ion, to generate complex molecular scaffolds. These include sigmatropic rearrangements and transition-metal-catalyzed cycloisomerizations.

Reactions with Electrophiles and Nucleophiles

The polarized nature of the ynamide triple bond allows for regioselective additions of both electrophiles and nucleophiles. Nucleophilic addition typically occurs at the β-carbon, while electrophilic attack can lead to the formation of a keteniminium ion, which is then trapped by a nucleophile at the α-carbon.

Ynamides in Drug Discovery: Covalent Inhibition of Signaling Pathways

The inherent electrophilicity of the α-carbon of ynamides, particularly after activation, makes them attractive "warheads" for the design of covalent inhibitors.[9][11][12][13] These inhibitors can form a stable covalent bond with nucleophilic residues (e.g., cysteine, lysine, or carboxylates) in the active site of a target protein, leading to irreversible inhibition.[11][12] This strategy has shown significant promise in targeting challenging drug targets, including kinases in cancer-related signaling pathways.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[14] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Ynamide-based covalent inhibitors have been developed to target specific mutations in EGFR, such as the L858R mutant, offering a therapeutic strategy for certain cancers.[9][13]

KRAS Signaling Pathway Inhibition

Mutations in the KRAS gene are among the most common drivers of cancer.[1][6] The KRAS G12C mutation, which introduces a cysteine residue, has become a key target for covalent inhibitors. While many of these inhibitors utilize acrylamide warheads, the principles of covalent targeting are applicable to ynamide-based electrophiles as well.

Experimental Workflow for Ynamide-Based Covalent Inhibitor Discovery

The discovery of a novel ynamide-based covalent inhibitor is a multi-step process that integrates synthetic chemistry, biochemistry, and cell biology.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nuvisan.com [nuvisan.com]

- 9. Ynamide Electrophile for the Profiling of Ligandable Carboxyl Residues in Live Cells and the Development of New Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

An In-depth Technical Guide to the Electron-Donating Properties of Nitrogen in Ynamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic properties of ynamides, focusing on the crucial role of the nitrogen atom. Ynamides are a unique class of organic compounds characterized by a nitrogen atom directly attached to an alkyne functionality. This arrangement imparts a fascinating duality of electronic effects that governs their stability and reactivity, making them powerful building blocks in modern organic synthesis and medicinal chemistry.

The Core Concept: Nitrogen's Electronic Influence

The nitrogen atom in an ynamide exerts a profound influence on the adjacent carbon-carbon triple bond. Its lone pair of electrons participates in π-conjugation with the alkyne, a phenomenon known as resonance or mesomeric effect. This delocalization of electron density increases the electron density at the β-carbon of the alkyne, rendering it nucleophilic.[1][2][3]

Simultaneously, the nitrogen is bonded to an electron-withdrawing group (EWG), such as a sulfonyl, acyl, or carbamoyl group. This EWG tempers the electron-donating capacity of the nitrogen through resonance delocalization into the EWG, which enhances the thermal and hydrolytic stability of ynamides compared to their highly reactive ynamine counterparts.[4][5][6] This balance between activation and stability is the cornerstone of modern ynamide chemistry.[4]

The interplay of these effects results in a highly polarized alkyne bond. The α-carbon (adjacent to the nitrogen) becomes electrophilic, while the β-carbon becomes nucleophilic.[1][3] This distinct electronic profile dictates the regioselectivity of a vast array of chemical transformations.

Quantitative Evidence of Electron Donation

The electron-donating character of the nitrogen in ynamides is not merely a theoretical concept; it is substantiated by a wealth of quantitative experimental and computational data.

Structural Evidence from X-ray Crystallography

Single-crystal X-ray diffraction provides precise measurements of bond lengths and angles, offering a static picture of the molecule's ground-state electronic distribution.[7] In ynamides, the Cα-N bond length is consistently shorter than a typical C(sp)-N single bond, indicating partial double bond character due to electron delocalization. Conversely, the Cα≡Cβ triple bond is often slightly elongated compared to a standard alkyne, reflecting the increased electron density in the π-system.

| Ynamide Structure | Cα-N Bond Length (Å) | Cα≡Cβ Bond Length (Å) | Reference Compound | C-N / C≡C Bond Length (Å) |

| N-(4-methylphenylsulfonyl)-N-prop-1-ynyl-aniline | 1.403 | 1.196 | Methylamine (C-N) | 1.474 |

| Acyclic Amide-Ynamide Derivative | 1.378 | 1.215 | Propyne (C≡C) | 1.208 |

Note: Specific values are illustrative and can vary based on the substituents and crystal packing forces.

Spectroscopic Signatures

Infrared (IR) Spectroscopy is a powerful tool for probing bond strengths. The stretching frequency of the C≡C triple bond in ynamides is a key diagnostic marker. Due to the electron donation from the nitrogen, the C≡C bond order is slightly reduced, resulting in a lower stretching frequency (typically 2200-2260 cm⁻¹) compared to terminal or internal alkynes (2100-2250 cm⁻¹ and 2150-2260 cm⁻¹ respectively).[8][9] This shift to lower wavenumber is a direct measure of the electronic perturbation caused by the adjacent nitrogen.

Nitrogen-15 (¹⁵N) NMR Spectroscopy provides a direct window into the electronic environment of the nitrogen atom.[10] The chemical shift of the ¹⁵N nucleus in ynamides is sensitive to the extent of lone pair delocalization. A more shielded (more negative chemical shift) nitrogen indicates a higher degree of p-orbital character and less delocalization, whereas a deshielded (more positive chemical shift) nitrogen suggests significant involvement of the lone pair in resonance, leading to a more sp²-like character.[11][12][13]

| Compound Type | Typical ¹⁵N Chemical Shift Range (ppm, rel. to CH₃NO₂) |

| Aliphatic Amines | -380 to -340 |

| Amides | -280 to -240 |

| Ynamides | -220 to -180 |

| Enamines | -320 to -280 |

Note: The deshielding observed in ynamides relative to amines and even enamines is indicative of significant lone pair delocalization.

Computational Analysis: Natural Bond Orbital (NBO) Theory

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis-like structure of bonds and lone pairs.[14][15] This method allows for the quantification of electron delocalization through second-order perturbation theory, which analyzes the stabilizing energy of donor-acceptor interactions.[16]

For an ynamide, the key interaction is the donation of electron density from the nitrogen's lone pair (a donor NBO) into the antibonding π* orbital of the Cα≡Cβ bond (an acceptor NBO). The energy associated with this interaction (E(2)) quantifies the strength of the electron donation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interpretation |

| Nitrogen Lone Pair | Cα-Cβ π | 30 - 60 | Strong hyperconjugative interaction, confirming significant electron donation. |

| Nitrogen Lone Pair | C=O π (in EWG) | 40 - 70 | Strong resonance with the EWG, modulating the donation into the alkyne. |

Note: E(2) values are representative and depend on the specific ynamide and the level of theory used.

Modulation of Electronic Properties

The true synthetic utility of ynamides lies in the ability to fine-tune their electronic properties by varying the electron-withdrawing group on the nitrogen.[3][17] The stronger the EWG, the more it competes with the alkyne for the nitrogen's lone pair, thereby reducing the nucleophilicity of the β-carbon.

This tunability allows chemists to design ynamides with the perfect balance of stability for handling and reactivity for a desired transformation, from cycloadditions to transition metal-catalyzed cross-couplings.[18]

Appendix: Key Experimental and Computational Protocols

A.1. General Protocol for Copper-Catalyzed Ynamide Synthesis

This protocol is based on the widely used copper-catalyzed cross-coupling of an amide with a haloalkyne.[4]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the amide (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv.), and a base like potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the suspension for 15-30 minutes at room temperature. Add the bromoalkyne (1.2 equiv.) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ynamide.

A.2. Protocol for Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of the purified ynamide suitable for diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[7] Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the collected data to obtain a set of unique reflection intensities. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit, yielding precise bond lengths and angles.

A.3. Protocol for NBO Analysis using Gaussian

-

Structure Optimization: Perform a geometry optimization and frequency calculation of the ynamide molecule using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311+G(d,p)) with a computational chemistry package like Gaussian.

-

NBO Calculation: Use the optimized coordinates to run a single-point energy calculation. In the Gaussian input file, include the pop=nbo keyword to request the Natural Bond Orbital analysis.[14]

-

Output Analysis: The Gaussian output file will contain a detailed NBO analysis section. Locate the "SECOND ORDER PERTURBATION THEORY ANALYSIS OF FOCK MATRIX IN NBO BASIS" table. Analyze the donor-acceptor interactions, specifically looking for the stabilization energy E(2) corresponding to the donation from the nitrogen lone pair NBO to the antibonding π*(C≡C) NBO.

References

- 1. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]

- 2. Chapter - The Chemistry of Ynamide and Its Application in Organic Synthesis | Bentham Science [benthamscience.com]

- 3. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]

- 4. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. Natural abundance nitrogen-15 nuclear magnetic resonance spectral studies on selected donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitrogen NMR [chem.ch.huji.ac.il]

- 14. NBO [cup.uni-muenchen.de]

- 15. q-chem.com [q-chem.com]

- 16. Dailymotion [dailymotion.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Ynamides in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its reliability and biocompatibility.[3][4][5] Ynamides, N-alkynyl amides or related structures, have emerged as superior alternatives to traditional terminal alkynes in CuAAC reactions.[6][7] Their enhanced reactivity often allows for lower copper catalyst concentrations and faster reaction times, which is particularly advantageous in biological applications where copper toxicity is a concern.[6][8]

These notes provide an overview of the application of ynamides in CuAAC, including comparative reactivity data and detailed experimental protocols for researchers in drug development and other scientific fields.

Disclaimer: Specific experimental data for Oct-5-ynamide was not found in the reviewed literature. The following protocols and data are based on generalized procedures for ynamides in CuAAC reactions and should be adapted and optimized for the specific ynamide and azide substrates being used.

Advantages of Ynamides in CuAAC

Ynamides offer several key advantages over conventional terminal alkynes in copper-catalyzed click chemistry:

-

Enhanced Reactivity: The nitrogen atom's electron-donating nature increases the nucleophilicity of the alkyne, accelerating the rate-determining step of the CuAAC reaction.[6][9] This often leads to significantly faster reaction rates.

-

Lower Catalyst Loading: Due to their higher reactivity, ynamide-azide cycloadditions can often be performed with lower concentrations of the copper catalyst.[6] This is crucial for bioconjugation reactions where high copper concentrations can lead to oxidative damage of sensitive biomolecules.[6][10]

-

Milder Reaction Conditions: The increased reactivity profile of ynamides can allow for reactions to proceed efficiently at lower temperatures and with shorter incubation times.[11]

Quantitative Data Summary

The following tables summarize typical reaction conditions and comparative reactivity data for ynamide-based CuAAC reactions based on literature findings for analogous systems.

Table 1: Comparison of Reaction Conditions for Ynamine vs. Standard Alkyne in CuAAC

| Parameter | Ynamine-CuAAC | Standard Alkyne-CuAAC | Reference |

| [Alkyne] | 10 µM | 10 µM | [6] |

| [Azide] | 20 µM | 20 µM | [6] |

| Copper Source | Cu(OAc)₂ | CuSO₄ | [6][12] |

| [Copper] | 10-25 µM | 50-250 µM | [6][12] |

| Ligand | THPTA or GSH | THPTA | [6][12] |

| [Ligand] | 50-100 µM (THPTA) or 12.5-50 µM (GSH) | 250-1250 µM | [6][12] |

| Reducing Agent | Sodium Ascorbate (NaAsc) or Glutathione (GSH) | Sodium Ascorbate (NaAsc) | [6][12] |

| [Reducing Agent] | 200 µM (NaAsc) | 5 mM | [6][12] |

| Solvent | Aqueous buffer (e.g., 20 mM MgCl₂, 10% MeOH) | Aqueous buffer (e.g., PBS) | [6][12] |

| Reaction Time | 10-60 min for >90% conversion | 1-16 hours for high conversion | [6][13] |

Table 2: Exemplary Reaction Times for High Conversion (>95%) in Ynamine-CuAAC

| Ynamine Substrate | Azide Substrate | Catalyst System | Reaction Time (min) | Reference |

| 5'-ynamine Oligonucleotide | Small Molecule Azide | Cu/THPTA/NaAsc | 10 - 20 | [6] |

| 5'-ynamine Oligonucleotide | Fluorescent Dye Azide | Cu/THPTA/NaAsc | ~60 | [6] |

| 5'-ynamine Oligonucleotide | Protein-Azide Conjugate | Cu/GSH | < 150 | [6] |

Experimental Protocols

The following are generalized protocols for performing CuAAC reactions with ynamides. These should be optimized for specific substrates and applications.

Protocol 1: General CuAAC Protocol for Small Molecule Synthesis

This protocol is suitable for the reaction of a generic ynamide with an organic azide in an organic solvent.

Materials:

-

Ynamide (e.g., a functionalized N-alkynyl amide)

-

Organic Azide

-

Copper(II) Sulfate (CuSO₄) or Copper(II) Acetate (Cu(OAc)₂)

-

Sodium Ascorbate (NaAsc)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH, THF, or DMSO)

Procedure:

-

In a suitable reaction vessel, dissolve the ynamide (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).

-

In another vial, prepare a stock solution of the copper catalyst (e.g., 0.1 M CuSO₄ in water).

-

To the reaction mixture, add the Sodium Ascorbate solution (0.1-0.3 eq).

-

Add the copper sulfate solution (0.01-0.05 eq) to initiate the reaction.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated.

-

The crude product can be purified by column chromatography.

Protocol 2: Bioconjugation of a Ynamide-Labeled Molecule to an Azide-Modified Protein

This protocol is adapted for the bioconjugation of a molecule containing a ynamide functional group to a protein that has been modified to contain an azide group. The use of a copper-chelating ligand like THPTA is crucial to minimize protein damage.[8][10]

Materials:

-

Ynamide-labeled molecule (e.g., a drug, probe, or linker)

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (NaAsc)

-

Aminoguanidine (optional, to scavenge reactive byproducts)[13]

Procedure:

-

Prepare the following stock solutions:

-

Ynamide-labeled molecule in a compatible solvent (e.g., DMSO or water).

-

20 mM CuSO₄ in water.

-

100 mM THPTA in water.

-

100 mM Sodium Ascorbate in water (prepare fresh).

-

100 mM Aminoguanidine in water (optional).

-

-

In a microcentrifuge tube, combine the azide-modified protein solution with the ynamide-labeled molecule. The final concentration of the protein is typically in the low micromolar range.

-

Prepare a premixed solution of CuSO₄ and THPTA. For every 2.5 µL of 20 mM CuSO₄, add 5.0 µL of 100 mM THPTA (maintains a 1:5 copper to ligand ratio).[12]

-

Add the premixed CuSO₄/THPTA solution to the protein mixture. The final copper concentration should be optimized, typically starting around 50-100 µM.

-

If using, add aminoguanidine to a final concentration of 1-5 mM.[12]

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature or 4°C. Reaction times can range from 30 minutes to a few hours.

-

The resulting protein conjugate can be purified from excess small molecules using dialysis or size-exclusion chromatography.[13]

Visualizations

General CuAAC Workflow

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.

Simplified Catalytic Cycle of CuAAC

This diagram outlines the key steps in the copper-catalyzed cycloaddition of an azide and an alkyne (represented here by a generic alkyne for simplicity).

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols [baseclick.eu]

- 5. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. [PDF] (NHC)Copper(I)-catalyzed [3+2] cycloaddition of azides and mono- or disubstituted alkynes. | Semantic Scholar [semanticscholar.org]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lumiprobe.com [lumiprobe.com]

Application Note: Metabolic Labeling of S-Palmitoylated Proteins Using Oct-5-ynamide

Introduction

Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues via a thioester linkage[1]. This lipid modification plays a crucial role in regulating protein trafficking, stability, and protein-protein interactions[1]. Dysregulation of S-palmitoylation is implicated in numerous diseases, including cancer and neurological disorders. The study of this dynamic process has been advanced by the development of chemical probes that enable the detection and identification of palmitoylated proteins.

Oct-5-ynamide is a palmitic acid analog that contains a terminal alkyne group. This functional group is bio-orthogonal, meaning it does not interfere with native biochemical processes[2]. When introduced to living cells, this compound is metabolized and incorporated into proteins at sites of S-palmitoylation by the cell's own enzymatic machinery[3]. The incorporated alkyne tag then serves as a handle for covalent modification with a reporter molecule via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry"[2][4]. This two-step approach allows for sensitive and specific labeling of S-palmitoylated proteins for various downstream analyses.

Principle of the Method

The metabolic labeling strategy using this compound involves two key steps:

-

Metabolic Incorporation: Cells are incubated with this compound. The cellular palmitoylation machinery, particularly the DHHC family of enzymes, recognizes the analog and attaches it to target proteins at cysteine residues, similar to native palmitic acid[3].

-

Click Chemistry Ligation: After labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then reacted with an azide-containing reporter molecule (e.g., biotin-azide for affinity purification or a fluorescent-azide for imaging)[2][3]. This reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage, covalently attaching the reporter to the modified protein[2][5].

This method provides a powerful alternative to traditional techniques like radioactive labeling, offering comparable sensitivity without the need for hazardous materials[1].

Visualizations

Caption: Experimental workflow for metabolic labeling and analysis of S-palmitoylated proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]

- 5. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Oct-5-ynamide Click Chemistry with Fluorescent Azides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction between Oct-5-ynamide and fluorescent azides. This powerful bioorthogonal ligation technique allows for the precise and efficient labeling of molecules of interest in various applications, including drug development, proteomics, and molecular imaging.

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable triazole linkage between an alkyne and an azide.[1][2][3][4] This protocol focuses on the use of this compound, a terminal alkyne, for conjugation with a variety of fluorescent azides. Ynamides, as a class of alkynes, are known for their high reactivity, which can lead to faster reaction times and the potential for lower catalyst concentrations compared to standard alkynes.[5][6]

Core Principles

The CuAAC reaction involves the catalysis by Cu(I) ions to unite an alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole.[2][4] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2][7][8] To enhance the reaction efficiency and protect the biomolecules from potential damage caused by copper, a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[2][3][7]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the click chemistry reaction between this compound and a fluorescent azide. These values can be used as a starting point for optimization.

| Parameter | Recommended Range | Typical Value | Expected Yield |

| This compound Concentration | 1 - 10 mM | 2 mM | >90% |

| Fluorescent Azide Concentration | 1.1 - 5 equivalents | 1.2 equivalents | >90% |

| CuSO₄ Concentration | 50 - 500 µM | 100 µM | >90% |

| THPTA Concentration | 250 µM - 2.5 mM | 500 µM | >90% |

| Sodium Ascorbate Concentration | 1 - 10 mM | 5 mM | >90% |

| Reaction Time | 15 - 60 minutes | 30 minutes | >90% |

| Reaction Temperature | Room Temperature | 25°C | >90% |

Experimental Protocols

This section provides a detailed step-by-step protocol for the labeling of an this compound-containing molecule with a fluorescent azide.

Materials and Reagents

-

This compound functionalized molecule

-

Fluorescent azide (e.g., Cy3-Azide, FAM-Azide)[9]

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO, water)

-

Purification system (e.g., size-exclusion chromatography, dialysis)[7]

Stock Solution Preparation

-

This compound solution (10 mM): Dissolve the this compound functionalized molecule in a suitable solvent (e.g., DMSO or reaction buffer) to a final concentration of 10 mM.

-

Fluorescent Azide solution (10 mM): Dissolve the fluorescent azide in DMSO to a final concentration of 10 mM. Protect from light.

-

Copper(II) Sulfate solution (20 mM): Dissolve CuSO₄ in deionized water to a final concentration of 20 mM.

-

THPTA solution (100 mM): Dissolve THPTA in deionized water to a final concentration of 100 mM.

-

Sodium Ascorbate solution (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water to a final concentration of 100 mM immediately before use.

Reaction Procedure

-

To a microcentrifuge tube, add the this compound functionalized molecule to the desired final concentration (e.g., 2 mM) in the reaction buffer.

-

Add the fluorescent azide stock solution to the reaction mixture to achieve a slight molar excess (e.g., 1.2 equivalents).

-

In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA for a 100 µL final reaction volume).[2][10] Let the mixture stand for a few minutes.

-

Add the catalyst premix to the reaction tube containing the alkyne and azide.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[2][7]

-

After the incubation, the reaction can be stopped and the product purified.

Purification of the Labeled Product

The purification method will depend on the nature of the labeled molecule. Common methods include:

-

Size-Exclusion Chromatography: To remove unreacted small molecules like the fluorescent azide and catalyst components.[7]

-

Dialysis: For macromolecules, dialysis against a suitable buffer can remove small molecule impurities.

-

Ethanol Precipitation: For oligonucleotides, this can be an effective purification method.[2]

Visualizations

Experimental Workflow

Caption: Workflow of the click chemistry reaction.

Signaling Pathway Diagram

Caption: The catalytic cycle of CuAAC.

Applications

The ability to fluorescently label molecules with high efficiency and specificity opens up a wide range of applications in research and drug development:

-

Fluorescent Labeling of Biomolecules: Proteins, nucleic acids, and other biomolecules can be tagged for visualization and tracking in live cells or fixed tissues.[11][12]

-

Drug Discovery: Click chemistry is used to synthesize and modify drug candidates, as well as to identify drug targets.[13]

-

Proteomics: Metabolic labeling with azide or alkyne-modified amino acids, followed by click chemistry with a fluorescent probe, allows for the visualization and identification of newly synthesized proteins.[12]

-

High-Throughput Screening: The robustness and reliability of click chemistry make it suitable for automated high-throughput screening assays.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. broadpharm.com [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. axispharm.com [axispharm.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorophore targeting to cellular proteins via enzyme-mediated azide ligation and strain-promoted cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Click chemistry for drug development and diverse chemical-biology applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oct-5-ynamide in Activity-Based Protein Profiling (ABPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that utilizes small-molecule chemical probes to assess the functional state of enzymes directly within complex biological systems.[1][2] Unlike traditional proteomic approaches that measure protein abundance, ABPP measures protein activity, providing a more accurate snapshot of cellular function.[3][4] At the core of ABPP is the activity-based probe (ABP), an engineered molecule that typically consists of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag for detection and enrichment.[1][5]

Oct-5-ynamide is an activity-based probe featuring a terminal alkyne group, which serves as a "clickable" handle. This allows for a two-step labeling approach. First, the probe labels its target proteins in a biological sample. Second, a reporter tag (such as biotin for affinity purification or a fluorophore for imaging) is attached to the probe-labeled proteins via a highly specific and efficient bioorthogonal reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[6][7][8] This two-step strategy offers significant flexibility and minimizes potential steric hindrance that a bulky reporter tag might cause during the initial protein labeling event.[1]

Application Notes

Principle of this compound as an ABPP Probe

This compound is designed to target specific enzyme classes by leveraging its reactive ynamide warhead. Ynamides are known to be effective coupling reagents and can be engineered to covalently modify nucleophilic residues, such as the carboxylates of glutamate/aspartate or the epsilon-amino group of lysine, often found in the active sites of enzymes like kinases.[9]

The overall workflow involves:

-

Labeling: Incubation of a proteome (e.g., cell lysate, intact cells) with the this compound probe, leading to covalent modification of the active sites of target enzymes.

-

Click Reaction: Ligation of an azide-containing reporter tag (e.g., Azide-Biotin) to the alkyne handle of the probe-labeled proteins.[10]

-

Analysis: The tagged proteins are then analyzed. Biotin-tagged proteins can be enriched using streptavidin beads for subsequent identification and quantification by mass spectrometry (MS).[11] Fluorescently-tagged proteins can be visualized by gel electrophoresis or microscopy.

This approach can be used in a comparative or competitive format.[8][12] In competitive ABPP, a compound of interest is pre-incubated with the proteome before adding the this compound probe. A decrease in probe labeling for a particular protein indicates that the compound engages that protein's active site.[12] This is invaluable for target identification and selectivity profiling in drug discovery.[13]

Quantitative Data Presentation

Quantitative proteomics allows for the comparison of protein labeling by this compound across different conditions (e.g., with and without an inhibitor). The tables below present representative data from a competitive ABPP experiment designed to identify the targets of a hypothetical inhibitor.

Table 1: Experimental Design for Quantitative ABPP

| Sample Group | Description | Biological Replicates |

| Vehicle Control | Proteome treated with DMSO (vehicle) followed by this compound probe. | 3 |

| Inhibitor Treated | Proteome pre-treated with inhibitor (10 µM) followed by this compound probe. | 3 |

Table 2: Representative Quantitative Mass Spectrometry Results

This table summarizes hypothetical results for proteins identified and quantified by LC-MS/MS. The "Fold Change" indicates the reduction in probe labeling in the presence of the inhibitor. A significant fold change suggests the protein is a target of the inhibitor.

| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Inhibitor/Vehicle) | p-value | Annotation |

| P04049 | ABL1 | Tyrosine-protein kinase ABL1 | 0.08 | 0.001 | Primary Target |

| P12931 | SRC | Proto-oncogene tyrosine-protein kinase Src | 0.15 | 0.003 | Primary Target |

| Q06418 | CDK4 | Cyclin-dependent kinase 4 | 0.95 | 0.850 | Not a target |

| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 1.02 | 0.912 | Not a target |

| P00519 | EGFR | Epidermal growth factor receptor | 0.45 | 0.045 | Potential Off-Target |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.99 | 0.950 | Not a target |

Experimental Protocols

The following protocols provide a detailed methodology for a typical ABPP experiment using this compound on cell lysates.

Protocol 1: Labeling of Cellular Proteomes

This protocol describes the labeling of target proteins in a cell lysate with the this compound probe.

Materials:

-

Cells of interest (e.g., HEK293T, K562)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors

-

This compound probe stock solution (e.g., 100X in DMSO)

-

DMSO (for vehicle control)

-

Inhibitor stock solution (for competitive profiling)

-

Protein concentration assay kit (e.g., Bradford or BCA)

Procedure:

-

Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse by sonication or dounce homogenization on ice.

-

Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified proteome).

-

Protein Quantification: Determine the protein concentration of the clarified lysate. Adjust the concentration to 2 mg/mL with Lysis Buffer.

-

Competitive Inhibition (Optional): For competitive profiling, aliquot the proteome into two tubes. To one, add the inhibitor to the desired final concentration. To the other, add an equivalent volume of DMSO. Incubate for 30-60 minutes at 37°C.

-

Probe Labeling: Add the this compound probe to each sample to a final concentration of 5-20 µM.[11] Incubate for 30-60 minutes at 37°C.

Protocol 2: CuAAC "Click" Reaction

This protocol attaches a biotin-azide reporter tag to the alkyne-labeled proteins.

Materials:

-

Probe-labeled proteome from Protocol 1

-

Biotin-Azide stock solution (e.g., 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

Procedure:

-

To 500 µL of the labeled proteome (1 mg total protein), add the following reagents in order, vortexing gently after each addition:

-

Biotin-Azide to a final concentration of 100 µM.

-

TCEP to a final concentration of 1 mM.

-

TBTA to a final concentration of 100 µM.

-

CuSO₄ to a final concentration of 1 mM.

-

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol uses streptavidin affinity chromatography to enrich the biotin-tagged proteins.

Materials:

-

Clicked proteome from Protocol 2

-

Streptavidin-agarose beads (50% slurry)

-

Wash Buffer 1: 0.5% SDS in PBS

-

Wash Buffer 2: 6 M Urea in PBS

-

Wash Buffer 3: PBS

Procedure:

-

Bead Preparation: Wash 50 µL of streptavidin bead slurry three times with 1 mL of PBS.[11]

-

Binding: Add the clicked proteome to the washed streptavidin beads. Rotate end-over-end for 1.5 hours at room temperature to allow binding.[11]

-

Washing: Pellet the beads by centrifugation (1,500 x g for 2 minutes) and discard the supernatant.

-

Wash the beads sequentially with:

-

1 mL of Wash Buffer 1 (three times)

-

1 mL of Wash Buffer 2 (three times)

-

1 mL of Wash Buffer 3 (three times)

-

Protocol 4: On-Bead Digestion for Mass Spectrometry

This protocol describes the tryptic digestion of enriched proteins directly on the streptavidin beads for LC-MS/MS analysis.

Materials:

-

Protein-bound beads from Protocol 3

-

Reduction Buffer: 5 mM DTT in 50 mM Ammonium Bicarbonate

-

Alkylation Buffer: 10 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate

-

Trypsin (mass spectrometry grade)

-

50 mM Ammonium Bicarbonate

-

Formic Acid

Procedure:

-

Reduction: Resuspend the beads in 100 µL of Reduction Buffer. Incubate at 56°C for 30 minutes.

-

Alkylation: Cool to room temperature. Add 100 µL of Alkylation Buffer and incubate for 30 minutes in the dark.

-

Washing: Pellet the beads and wash three times with 1 mL of 50 mM Ammonium Bicarbonate.

-

Digestion: Resuspend the beads in 200 µL of 50 mM Ammonium Bicarbonate. Add 1 µg of trypsin and incubate overnight at 37°C with shaking.[14]

-

Peptide Collection: Centrifuge to pellet the beads. Collect the supernatant containing the digested peptides.

-

Acidification: Acidify the peptide solution with formic acid to a final concentration of 1% to stop the digestion.

-

The sample is now ready for desalting (e.g., using a C18 StageTip) and subsequent LC-MS/MS analysis.

References

- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]

- 3. Activity-Based Protein Profiling (ABPP) of Oxidoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]